

FASN-IN-5 Versus Other FASN Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	FASN-IN-5	
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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the Fatty Acid Synthase (FASN) inhibitor **FASN-IN-5** with other prominent FASN inhibitors, including TVB-2640, C75, and Orlistat. This guide synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation in various cancers and metabolic diseases has made it a significant target for therapeutic intervention. Inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA and a depletion of downstream fatty acids, ultimately inducing apoptosis in cancer cells.[1][2] A range of small molecule inhibitors has been developed to target this enzyme, each with distinct characteristics.

Overview of FASN Inhibitors

This guide focuses on a comparative analysis of **FASN-IN-5** against three other well-characterized FASN inhibitors:

- FASN-IN-5: A research chemical identified as a FASN inhibitor with potential applications in cancer, immunological disorders, and obesity.[3][4]
- TVB-2640 (Denifanstat): A potent and selective, orally active FASN inhibitor that has undergone clinical trials.[5][6][7]



- C75: A synthetic, irreversible inhibitor of FASN that has been extensively studied in preclinical models.[8][9]
- Orlistat: An FDA-approved drug for obesity that also exhibits FASN inhibitory activity.[10][11]

Quantitative Performance Comparison

A direct quantitative comparison of **FASN-IN-5** with other inhibitors is challenging due to the limited publicly available experimental data for **FASN-IN-5**. While it is marketed as a FASN inhibitor for research, specific IC50 values and other performance metrics from peer-reviewed studies are not readily accessible. The primary source of information for **FASN-IN-5** is a patent application (WO2017189613A1), which describes its potential uses but does not provide detailed comparative experimental data.[3][6]

In contrast, quantitative data for TVB-2640, C75, and Orlistat are more established in the scientific literature. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency.



Inhibitor	IC50 Value (FASN)	Cell Line/Assay Condition	Reference
FASN-IN-5	Data not publicly available	-	-
TVB-2640	0.052 μΜ	Not specified	[5][12]
52 nM	Not specified	[6]	
2.3 nM	Recombinant human FASN enzyme activity assay		
C75	35 μΜ	PC3 prostate cancer cells	[3][4]
15.53 μΜ	Not specified	[8]	
200 μΜ	Not specified		_
Orlistat	122 ng/mL (lipase inhibition)	Human duodenal juice	

Note: IC50 values can vary significantly depending on the specific assay conditions, cell lines used, and the purity of the enzyme and inhibitor.

Mechanism of Action and Cellular Effects

The primary mechanism of FASN inhibitors involves the disruption of fatty acid synthesis. However, the specific binding sites and downstream consequences can differ.

FASN-IN-5: The patent associated with **FASN-IN-5** suggests its utility in treating TH17- or CSF1-mediated diseases, pointing to a role in modulating immune responses in addition to its direct effects on cancer cell metabolism.[6] The precise molecular interactions with the FASN enzyme are not detailed in the available literature.

TVB-2640: This inhibitor is a reversible, potent, and selective inhibitor of FASN. It has demonstrated the ability to induce apoptosis in tumor cells and inhibit tumor growth in xenograft models.

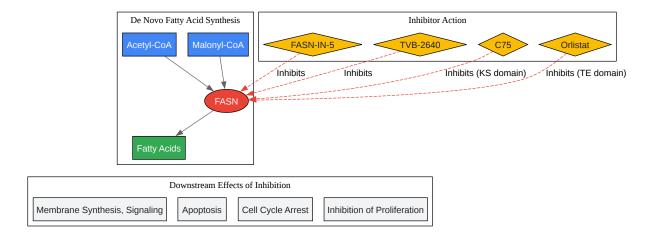


C75: C75 is an irreversible inhibitor that acts as a slow-binding inhibitor of FASN.[10] It covalently modifies the β -ketoacyl synthase (KS) domain of the FASN enzyme.[2] Studies have shown that C75 can induce apoptosis and inhibit the growth of various cancer cell lines.[9]

Orlistat: Orlistat inhibits the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids.[10] While it is also a potent inhibitor of gastric and pancreatic lipases, its anti-cancer effects are attributed to its FASN inhibition, leading to cell cycle arrest and apoptosis.

Signaling Pathways and Experimental Workflows

The inhibition of FASN impacts several critical cellular signaling pathways. A simplified representation of the fatty acid synthesis pathway and the points of intervention for these inhibitors is depicted below.

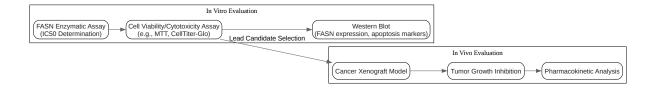


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Caption: Simplified FASN pathway and inhibitor action.

A typical experimental workflow to evaluate and compare FASN inhibitors would involve a series of in vitro and in vivo assays.



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